Home > Products > Screening Compounds P91848 > 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone -

3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone

Catalog Number: EVT-4631823
CAS Number:
Molecular Formula: C22H23FN4O2
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone class, which is recognized for its diverse biological activities. This compound features a quinazolinone core substituted with a piperazine moiety and a fluorophenyl group, indicating potential pharmacological properties. Quinazolinones are frequently explored in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery.

Source and Classification

This compound is classified under heterocyclic compounds, specifically as a substituted quinazolinone. Quinazolinones have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory activities. The presence of the piperazine group enhances its potential as a therapeutic agent by improving solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can be achieved through several synthetic routes. A common method involves the condensation of anthranilic acid derivatives with various amines and carbonyl compounds.

  1. Starting Materials:
    • Anthranilic acid or its derivatives
    • 4-fluorophenylpiperazine
    • Appropriate carbonyl compounds (e.g., butyric acid derivatives)
  2. Synthesis Steps:
    • Formation of Quinazolinone: The initial step typically involves the reaction of anthranilic acid with a carbonyl compound under acidic conditions to form the quinazolinone scaffold.
    • Piperazine Substitution: The next step involves the introduction of the piperazine moiety through nucleophilic substitution, where the piperazine nitrogen attacks an electrophilic site on the quinazolinone.
    • Final Modifications: Further modifications may include alkylation or acylation to achieve the desired substitution pattern.

Recent advances in synthetic methods emphasize using environmentally friendly conditions, such as microwave-assisted synthesis or solvent-free reactions, which enhance yields and reduce reaction times .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can be represented as follows:

  • Molecular Formula: C_{20}H_{22}F N_{3}O
  • Molecular Weight: Approximately 353.41 g/mol

The structure features:

  • A quinazolinone ring system providing aromatic stability.
  • A piperazine ring that contributes to the compound's pharmacological properties.
  • A fluorophenyl group that may enhance lipophilicity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can be analyzed through various reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitutions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic rings may undergo electrophilic substitutions due to their electron-rich nature.
  3. Rearrangements: Under certain conditions, quinazolinones can undergo rearrangements leading to new derivatives with altered biological activities .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone typically involves interaction with specific biological targets:

  1. Target Binding: The compound may bind to enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
  2. Inhibition Mechanism: Upon binding, it may inhibit enzymatic activity or modulate receptor signaling pathways, leading to therapeutic effects such as reduced cell proliferation in cancer cells or decreased inflammation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone include:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water due to hydrophobic characteristics.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of quinazolinones, including potential for tautomerization due to lactam-lactim forms .
Applications

Scientific Uses

3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer, inflammation, or infectious diseases.
  2. Biological Research: Used in studies investigating mechanisms of action related to quinazolinones and their derivatives.
  3. Pharmaceutical Development: May serve as a scaffold for synthesizing novel therapeutic agents with improved efficacy and safety profiles .
Introduction to 3-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone in Medicinal Chemistry

Historical Context of Quinazolinone Derivatives in Drug Discovery

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades. These nitrogen-containing heterocyclic compounds, structurally characterized by a fused benzopyrimidone core, are widely distributed in natural products (e.g., febrifugine, tryptanthrin, and vasicinone) and synthetic pharmaceuticals [4] [7]. Their significance stems from inherent structural diversity and tunable electronic properties, enabling interactions with diverse biological targets. Historically, quinazolinones have yielded clinically approved drugs across therapeutic domains, including:

  • Antimicrobials: Fluquinconazole (fungicide) and proquinazid (fungicide) [4].
  • Anticancer Agents: Idelalisib (PI3Kδ inhibitor) and raltitrexed (thymidylate synthase inhibitor) [4].
  • CNS Modulators: Afloqualone and mecloqualone (GABAergic/sedative agents) [4].

The 4(3H)-quinazolinone moiety, in particular, is recognized for its versatile pharmacological profile, encompassing anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal activities [4] [7]. Structure-activity relationship (SAR) studies consistently highlight that substitutions at positions 2, 3, and 6 of the quinazolinone nucleus critically modulate potency and spectrum of activity. For instance, halogenation (especially at C6/C8) and N3-substitution with aryl or heteroaryl groups frequently enhance antimicrobial efficacy [7]. The compound 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone exemplifies modern efforts to rationally extend this historical scaffold by integrating additional pharmacophores—specifically, a piperazine-linked fluorophenyl group—aimed at overcoming limitations like microbial resistance.

Table 1: Clinically Relevant Quinazolinone-Based Drugs

Drug NameTherapeutic ClassPrimary Target/ActionKey Structural Features
Idelalisib (Zydelig®)Anticancer (Chronic Lymphocytic Leukemia)Phosphoinositide 3-Kinase δ (PI3Kδ) InhibitorQuinazolinone core with substituted purinone
Raltitrexed (Tomudex®)Anticancer (Colorectal Cancer)Thymidylate Synthase InhibitorQuinazolinone core with thiophene carboxylate
Halofuginone*Antiprotozoal/AntifibroticProlyl-tRNA Synthetase InhibitorFebrifugine derivative; Quinazolinone + quinoline
FluquinconazoleAgricultural FungicideFungal Sterol Demethylase InhibitorQuinazolinone linked to triazole
ProquinazidAgricultural FungicideMitogen-Activated Protein Kinase Inhibition?Quinazolinone with quinazoline

Note: Halofuginone is derived from the natural quinazolinone febrifugine [4].

Structural Significance of Piperazine and Fluorophenyl Substituents in Bioactive Molecules

The structure of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone integrates three key pharmacophoric elements: the 4(3H)-quinazolinone core, a 4-fluorophenylpiperazine moiety, and a 4-oxobutyl linker. Each component confers specific physicochemical and interaction properties:

  • 4(3H)-Quinazolinone Core: Provides a planar, electron-rich aromatic platform capable of engaging in hydrogen bonding (via N3 and C4=O), π-π stacking, and hydrophobic interactions with target proteins. Its bioisosteric relationship with purines facilitates binding to ATP sites in kinases and other enzymes [4] [7].
  • 4-Fluorophenylpiperazine Unit: The piperazine ring introduces a basic nitrogen (pKa ~6.5-9.5), enhancing water solubility as salts and the potential for ionic/hydrogen bonding with biological targets. Its conformational flexibility allows optimal positioning of the fluorophenyl group. The para-fluorophenyl substituent is a ubiquitous bioisostere, offering:
  • Enhanced Lipophilicity: The fluorine atom increases logP compared to phenyl, potentially improving membrane permeability .
  • Metabolic Stability: The strong C-F bond resists oxidative metabolism (e.g., by cytochrome P450s), prolonging half-life.
  • Electron-Withdrawing Effect: Modulates the electron density of the phenyl ring, potentially influencing π-π stacking or interactions with hydrophobic pockets.Piperazine-fluorophenyl combinations are prevalent in CNS drugs (e.g., aripiprazole, trazodone) due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors, but their utility extends to antimicrobial and anticancer contexts where modulation of enzyme function is critical [3].
  • 4-Oxobutyl Linker: This flexible alkyl spacer (-CH₂CH₂CH₂C(O)-) connects the quinazolinone nitrogen to the piperazine. The carbonyl (oxo) group adds polarity and hydrogen-bond accepting capability. Linker length and composition (alkyl vs. carbonyl-containing) significantly impact the molecule’s overall conformation and ability to bridge binding sites within a target protein .

Molecular modeling suggests this hybrid structure possesses drug-like properties (Molecular Weight = 395.4 g/mol, XLogP3 ≈ 3) . The calculated hydrogen bond acceptor count (6) indicates potential for forming multiple interactions with target proteins like PBPs.

Table 2: Impact of Structural Motifs in Bioactive Compounds

Structural MotifKey Physicochemical PropertiesCommon Biological RolesExample in Target Compound
4(3H)-QuinazolinonePlanar, H-bond donor/acceptor, Moderate LogPEnzyme inhibition (Kinases, TS, DHFR), DNA intercalation?Core scaffold; Binds hinge region/active site pockets
PiperazineBasic amine, Flexible, H-bond donor/acceptorSolubilizing group, Positively charged at physiological pH, Protein interactionConformational flexibility; Ionic/H-bond interactions
4-FluorophenylIncreased lipophilicity, Metabolic stability, EWGHydrophobic pocket binding, π-π stacking, Modulates electron densityEnhances membrane permeability; Target binding affinity
4-Oxobutyl LinkerFlexible spacer, H-bond acceptor (carbonyl)Optimal spacing between pharmacophores, Conformational adaptabilityConnects core to piperazine; Positions groups optimally

Rationale for Targeting Penicillin-Binding Proteins (PBPs) and Bacterial Resistance Mechanisms

Penicillin-Binding Proteins (PBPs) are membrane-associated enzymes essential for the final stages of bacterial peptidoglycan biosynthesis. They catalyze the transpeptidation (cross-linking) and carboxypeptidation (trimming) reactions that confer structural integrity to the cell wall. Based on structure and function, PBPs are classified into:

  • Class A High-Molecular-Weight (HMM) PBPs: Bifunctional enzymes possessing both glycosyltransferase (polymerizes glycan strands) and transpeptidase (cross-links stem peptides) activities.
  • Class B HMM PBPs: Monofunctional transpeptidases crucial for cell shape determination (e.g., rod shape, division septum formation).
  • Low-Molecular-Weight (LMM) PBPs: Primarily carboxypeptidases and endopeptidases involved in peptidoglycan remodeling [2] [3] [5].

β-Lactam antibiotics (penicillins, cephalosporins, carbapenems) irreversibly acylate the conserved nucleophilic serine residue within the active site of transpeptidase domains (Motif: SXXK), thereby inhibiting peptidoglycan cross-linking and leading to cell lysis [3] [5] [9]. However, bacterial resistance to β-lactams is a global crisis, primarily driven by two mechanisms involving PBPs:

  • Expression of Low-Affinity PBPs: Some bacteria intrinsically possess or acquire PBPs with mutated active sites that exhibit drastically reduced affinity for β-lactams.
  • Staphylococcus aureus PBP2a (mecA gene product): Confers resistance to virtually all β-lactams (methicillin-resistant S. aureus - MRSA). Its active site has a constricted access tunnel and altered residues around the catalytic serine, sterically hindering β-lactam binding while still accommodating the natural substrate [2] [5].
  • Enterococcus faecium PBP5 and Enterococcus faecalis PBP4: Intrinsic low-affinity class B transpeptidases are primary determinants of natural β-lactam resistance in enterococci. Mutations (e.g., M485A/T or T499S in PBP5) further reduce β-lactam acylation rates, leading to high-level resistance. Complementation studies confirm that deleting pbp4 or pbp5 dramatically increases β-lactam susceptibility (e.g., ceftriaxone MIC drops from >100 μg/ml to 0.39 μg/ml in E. faecalis Δpbp4) [5] [8].
  • Evolution of β-Lactamase Activity: Some PBPs can acquire point mutations that enhance deacylation of the acyl-enzyme complex, effectively hydrolyzing the β-lactam. While β-lactamases (serine or metallo-) are dedicated hydrolytic enzymes evolved from PBPs, certain mutated PBPs can regain or enhance this hydrolytic capability. Studies in Salmonella enterica demonstrate that mutations in LMM PBPs like DacB (PBP4) and DacC (PBP6) can confer broad-spectrum β-lactam resistance, potentially by increasing solvent/water accessibility to the active site, facilitating hydrolysis [8].

Rationale for Novel PBP Inhibitors: The escalating prevalence of MRSA, vancomycin-resistant enterococci (VRE), and multidrug-resistant Gram-negative pathogens necessitates novel strategies to inhibit PBPs resistant to current β-lactams [2] [5]. Non-β-lactam inhibitors, such as lactivicin (a natural γ-lactone), demonstrate that PBP inhibition is achievable without the β-lactam ring, often via distinct but overlapping binding modes that still involve acylation of the catalytic serine [6]. Hybrid molecules like 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone represent a strategic approach:

  • The quinazolinone core may act as a non-classical scaffold capable of interacting with the PBP active site or allosteric sites, potentially exploiting binding pockets less prone to resistance-conferring mutations.
  • The fluorophenylpiperazine moiety could enhance penetration into Gram-positive cells (critical given the outer membrane barrier in Gram-negatives) and provide additional interaction points within the PBP active site or its vicinity [7].
  • The molecule’s structural complexity may hinder efflux pump recognition.

Table 3: PBP-Mediated Resistance Mechanisms and Implications for Inhibitor Design

Resistance MechanismMolecular BasisExample Pathogens/ProteinsImplication for Novel Inhibitor (e.g., Quinazolinone Hybrid)
Intrinsic Low-Affinity PBPsNaturally occurring active site architecture reduces β-lactam binding/acylation rateEnterococcus faecium PBP5, E. faecalis PBP4Requires compounds that exploit alternative binding modes or allosteric sites
Acquired Low-Affinity PBPsMutations (e.g., near SXXK, SXN, KT(S)G motifs) reduce β-lactam affinityS. aureus PBP2a (mecA), Mutated E. faecium PBP5 (M485A/T)Compounds less reliant on precise mimicry of D-Ala-D-Ala may retain activity
Enhanced β-Lactamase Activity in PBPMutations facilitate water access for deacylation (hydrolysis) of acyl-enzymeMutant Salmonella PBP4 (DacB), PBP6 (DacC)Non-acylating inhibitors or inhibitors forming stable complexes resistant to hydrolysis needed
Overexpression of Low-Affinity PBPGene amplification or upregulation increases PBP concentration, requiring higher antibiotic concentrationP. aeruginosa PBP3 overexpression linked to cefsulodin resistanceInhibitors with very high affinity/irreversibility needed to overcome target excess

The exploration of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone and analogous quinazolinone derivatives thus targets a critical vulnerability in resistant bacteria—exploiting the essentiality of PBPs while circumventing existing resistance mechanisms through novel chemical scaffolds [7]. Future work necessitates structural studies (e.g., crystallography of inhibitor-PBP complexes) and mechanistic enzymology to elucidate its precise mode of PBP interaction and inhibition.

Properties

Product Name

3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone

IUPAC Name

3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]quinazolin-4-one

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H23FN4O2/c23-17-7-9-18(10-8-17)25-12-14-26(15-13-25)21(28)6-3-11-27-16-24-20-5-2-1-4-19(20)22(27)29/h1-2,4-5,7-10,16H,3,6,11-15H2

InChI Key

KNDIFIFKVOERMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C=NC4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.